

# Spectroscopic data (NMR, IR, MS) for 1,3-thiazolidine-4-one characterization

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## Compound of Interest

Compound Name: 1,3-Thiazolidine-3-carboximidamide

Cat. No.: B3367876

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## Characterization of 1,3-Thiazolidine-4-one: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazolidine-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[1][2][3][4]</sup> Precise characterization of these molecules is paramount for structure confirmation, purity assessment, and understanding structure-activity relationships. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of 1,3-thiazolidine-4-ones.

## Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for the 1,3-thiazolidine-4-one nucleus. It is important to note that the exact values can vary depending on the specific substitution pattern on the heterocyclic ring.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR is a powerful tool for confirming the presence and substitution pattern of the 1,3-thiazolidine-4-one ring. The key diagnostic signals are those of the methine proton at position 2 (C2-H) and the methylene protons at position 5 (C5-H<sub>2</sub>).

Proton	Typical Chemical Shift (δ, ppm)	Multiplicity	Notes
C2-H (S-CH-N)	5.50 - 6.20[5]	Singlet (s) or Doublet (d)	The chemical shift and multiplicity are highly dependent on the substituent at position 2. Aromatic substituents will generally shift this proton downfield.
C5-H <sub>2</sub> (S-CH <sub>2</sub> )	3.30 - 4.80[1]	Two doublets (AB system) or a multiplet	These protons are diastereotopic and often appear as two distinct signals, each integrating to one proton.[1][5]
N-H (if unsubstituted at N3)	8.30 - 12.00[6]	Broad singlet (br s)	This signal is often broad and its position can be concentration and solvent dependent.

## <sup>13</sup>C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. The carbonyl carbon at position 4 is a particularly characteristic signal.

Carbon	Typical Chemical Shift ( $\delta$ , ppm)	Notes
C2 (S-CH-N)	58.0 - 65.0[1][5]	The chemical shift is influenced by the nature of the substituent at this position.
C4 (C=O)	170.0 - 175.0[7][8]	This carbonyl signal is a key identifier for the 4-oxo functionality.
C5 (S-CH <sub>2</sub> )	32.0 - 40.0[5]	

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in 1,3-thiazolidine-4-ones, most notably the lactam carbonyl group.

Functional Group	Typical Absorption Frequency (cm <sup>-1</sup> )	Intensity
C=O (Amide/Lactam)	1610 - 1705[1][9]	Strong
C-S	660 - 700[1]	Weak to Medium
N-H (if unsubstituted at N3)	3100 - 3300	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation. The fragmentation of the 1,3-thiazolidine-4-one ring often proceeds through characteristic pathways.

Fragmentation	Description
Molecular Ion ( $M^+$ )	The peak corresponding to the intact molecule.
Loss of CO	A common fragmentation pathway for carbonyl-containing compounds.
Cleavage of the thiazolidine ring	Fragmentation can occur at various points in the ring, often initiated by cleavage adjacent to the sulfur or nitrogen atoms.

## Experimental Protocols

A common and efficient method for the synthesis of 2,3-disubstituted 1,3-thiazolidine-4-ones is a one-pot, three-component reaction.[\[10\]](#)[\[11\]](#)

General Procedure for the Synthesis of 2,3-Disubstituted 1,3-Thiazolidine-4-ones:

- **Reactant Preparation:** In a round-bottom flask, dissolve the primary amine (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in a suitable solvent such as toluene or ethanol.[\[5\]](#)
- **Iminium Ion Formation:** Stir the mixture at room temperature for a short period (e.g., 5-10 minutes) to allow for the formation of the corresponding imine.
- **Cyclocondensation:** Add thioglycolic acid (mercaptoacetic acid) (1.2 mmol) to the reaction mixture.[\[5\]](#)
- **Reaction Conditions:** The reaction can be carried out under various conditions, including refluxing for several hours, microwave irradiation for a shorter duration, or stirring at room temperature.[\[10\]](#)[\[11\]](#) The choice of conditions may depend on the specific substrates used.
- **Work-up and Purification:** Upon completion of the reaction (monitored by Thin Layer Chromatography), the solvent is typically removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1,3-thiazolidine-4-one derivative.

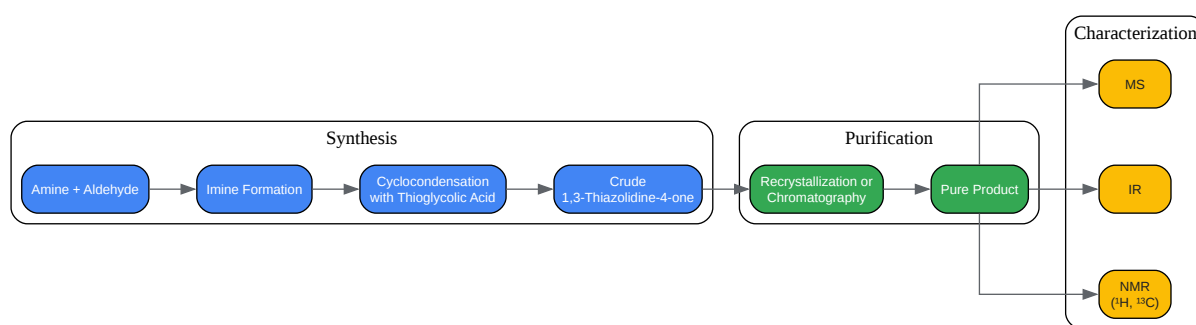
Spectroscopic Characterization Protocol:

- NMR:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR: IR spectra are commonly recorded on an FTIR spectrometer using KBr pellets or as a thin film. Absorption frequencies are reported in wavenumbers ( $\text{cm}^{-1}$ ).
- MS: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). Data is reported as mass-to-charge ratios ( $m/z$ ).

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1,3-thiazolidine-4-one derivatives.

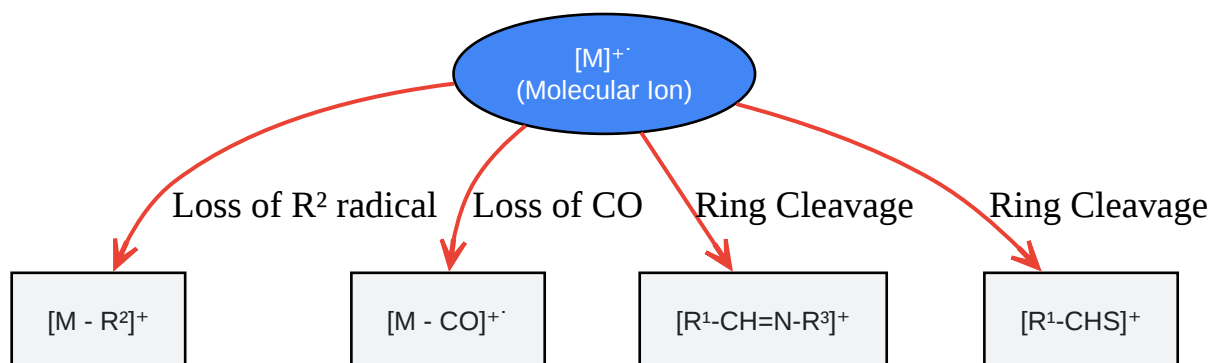


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Caption: General workflow for synthesis and characterization.

## Mass Spectrometry Fragmentation Pathway

The diagram below illustrates a plausible mass spectrometry fragmentation pathway for a generic 2,3-disubstituted 1,3-thiazolidine-4-one.



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Caption: Generalized MS fragmentation of 1,3-thiazolidine-4-one.

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